Ethyl (2E)-2-(butylimino)propanoate

Description

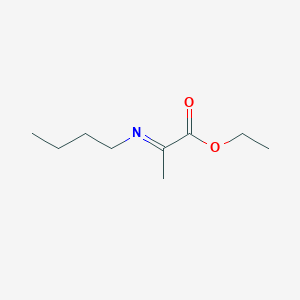

Ethyl (2E)-2-(butylimino)propanoate is an α,β-unsaturated ester featuring a butylimino (C₄H₉N=) substituent at the β-position. This compound belongs to a broader class of imino esters, which are pivotal intermediates in organic synthesis, particularly for pharmaceuticals, agrochemicals, and metal-chelating ligands. The (2E)-stereochemistry ensures a planar conformation, enhancing reactivity in cycloadditions and nucleophilic additions.

Properties

CAS No. |

63281-82-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 2-butyliminopropanoate |

InChI |

InChI=1S/C9H17NO2/c1-4-6-7-10-8(3)9(11)12-5-2/h4-7H2,1-3H3 |

InChI Key |

IXXXZTDBDRMAOY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=C(C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-(butylimino)propanoate can be synthesized through a multi-step process involving the reaction of ethyl propanoate with butylamine. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway.

-

Step 1: Formation of Ethyl Propanoate

- Ethyl propanoate is prepared by the esterification of propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

- Reaction:

CH3CH2COOH+CH3CH2OH→CH3CH2COOCH2CH3+H2O

-

Step 2: Reaction with Butylamine

- Ethyl propanoate is then reacted with butylamine to form this compound.

- Reaction:

CH3CH2COOCH2CH3+CH3CH2CH2CH2NH2→CH3CH2C(NHCH2CH2CH2CH3)COOCH2CH3

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(butylimino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo compounds.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are employed.

Major Products

Oxidation: Formation of oxo compounds.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (2E)-2-(butylimino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(butylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active imine moiety.

Comparison with Similar Compounds

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate

- Structure: Features a cyano (CN) group at the β-position and a 4-methoxyphenyl substituent.

- Conformation : Syn-periplanar geometry across the C=C bond, with a torsion angle of 3.2° .

- Applications: Used as a precursor for 2-propenoylamides and 2-propenoates with biological activity .

- Key Difference: The electron-withdrawing cyano group increases electrophilicity at the β-carbon compared to the butylimino group, altering reactivity in Michael additions.

Ethyl (2E)-2-(Hydroxyimino)Propanoate

- Structure: Contains a hydroxyimino (N–OH) group instead of butylimino.

- Synthesis : Prepared via condensation of ethyl pyruvate with hydroxylamine, yielding a chelating ligand precursor .

- Crystallography : Single-crystal X-ray studies confirm a planar oxime moiety, with hydrogen bonding stabilizing the crystal lattice .

- Applications : Intermediate for transition-metal complexes; thermodynamic studies highlight its stability in coordination chemistry .

Ethyl (2E,3E)-2-[(2-Fluorophenyl)Hydrazono]-3-(Hydroxyimino)-Propanoate

Pesticide Derivatives: Fenoxaprop Ethyl and Quizalofop Ethyl

- Structure: Substituents like chloro-benzoxazolyl or quinoxalinyl groups enhance herbicidal activity.

- Applications : Target acetyl-CoA carboxylase in weeds; the electron-deficient aromatic rings improve binding efficiency .

- Key Difference: Unlike the butylimino derivative, these esters rely on aryloxy groups for bioactivity, emphasizing substituent-driven specificity .

Ethyl 3-(2-Furyl)Propanoate

- Structure : Furan ring introduces electron-withdrawing effects.

- Applications : Participates in Diels-Alder reactions; electronic similarity to furan enables use in materials science .

Comparative Data Table

Structural and Functional Insights

- Synthetic Challenges: Butylimino derivatives may require specialized amines for condensation, whereas hydroxyimino analogs benefit from hydroxylamine’s availability .

- Thermodynamic Stability: The planar conformation in imino esters (e.g., syn-periplanar in ) contrasts with non-planar agrochemical derivatives, affecting degradation rates and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.